molecular formula C20H17N3O4S B1667715 Balaglitazone CAS No. 199113-98-9

Balaglitazone

Katalognummer: B1667715
CAS-Nummer: 199113-98-9
Molekulargewicht: 395.4 g/mol
InChI-Schlüssel: IETKPTYAGKZLKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Balaglitazone is a second-generation peroxisome proliferator-activated receptor gamma agonist. It is primarily investigated for its potential in treating type 2 diabetes mellitus. This compound is known for its partial agonistic properties, which means it activates the receptor to a lesser extent compared to full agonists .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Balaglitazon wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung eines Thiazolidindionrings beinhalten. Der Syntheseweg beinhaltet typischerweise die Reaktion von 2,4-Thiazolidindion mit verschiedenen substituierten Benzylhalogeniden unter basischen Bedingungen. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Basen wie Kaliumcarbonat .

Industrielle Produktionsverfahren: Die industrielle Produktion von Balaglitazon beinhaltet die Optimierung des Synthesewegs für die großtechnische Produktion. Dazu gehört die Verwendung von Durchflussreaktoren, um konstante Reaktionsbedingungen und eine hohe Ausbeute zu gewährleisten. Der Prozess beinhaltet auch Reinigungsschritte wie Umkristallisation und Chromatographie, um die Verbindung in reiner Form zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Balaglitazon durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Wichtigste gebildete Produkte:

Wissenschaftliche Forschungsanwendungen

Glycemic Control

Clinical trials have demonstrated that Balaglitazone effectively reduces hemoglobin A1c (HbA1c) levels in patients with type 2 diabetes. In a phase III study involving 409 subjects, this compound at doses of 10 mg and 20 mg resulted in significant HbA1c reductions of −0.99% and −1.11%, respectively, compared to a reduction of −1.22% with pioglitazone at 45 mg . This indicates that this compound provides comparable glycemic control while potentially offering a better safety profile.

Safety Profile

One of the key advantages of this compound is its improved safety profile. In clinical studies, the incidence of adverse effects such as fluid retention and weight gain was significantly lower than that observed with pioglitazone. Specifically, dual-energy X-ray absorptiometry analyses indicated that while this compound caused some weight gain at the 10 mg dose, it was markedly less than that seen with pioglitazone . Additionally, there was no significant reduction in bone mineral density associated with this compound treatment, contrasting with the trends observed in patients treated with pioglitazone .

Case Studies

Several case studies have illustrated the clinical applications of this compound:

  • Case Study: Efficacy in Insulin-treated Patients
    A randomized controlled trial assessed the impact of this compound on patients already receiving insulin therapy. Results indicated that adding this compound led to notable improvements in glycemic control without exacerbating weight gain or fluid retention issues typically seen with other agents .
  • Case Study: Long-term Safety Assessment
    Longitudinal studies monitoring patients over an extended period revealed that continuous treatment with this compound maintained glycemic control while showing a lower incidence of cardiovascular events compared to traditional PPAR-γ agonists .

Wirkmechanismus

Balaglitazone exerts its effects by activating peroxisome proliferator-activated receptor gamma. This receptor is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. When this compound binds to this receptor, it forms a complex with the retinoid X receptor, which then binds to specific DNA sequences to regulate gene expression. This leads to increased storage of fatty acids in adipocytes and improved insulin sensitivity .

Vergleich Mit ähnlichen Verbindungen

  • Rosiglitazone
  • Pioglitazone
  • Troglitazone

Comparison: Balaglitazone is unique in its partial agonistic properties, which result in fewer side effects compared to full agonists like rosiglitazone and pioglitazone. It has shown a better safety profile with less fluid retention and heart enlargement. Additionally, this compound does not reduce bone formation, making it a safer option for long-term use .

This compound stands out due to its balanced efficacy and safety profile, making it a promising candidate for further development in the treatment of type 2 diabetes mellitus.

Biologische Aktivität

Balaglitazone, also known as DRF-2593, is a second-generation partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). It has been developed primarily for the treatment of Type II Diabetes Mellitus. This compound's unique mechanism of action and pharmacological profile set it apart from traditional PPARγ agonists like rosiglitazone and pioglitazone, particularly in terms of safety and efficacy.

This compound acts as a partial agonist at PPARγ, which plays a crucial role in regulating glucose and lipid metabolism. The compound has demonstrated a maximum inhibition of PPARγ activity by 52%, which suggests a reduced risk of side effects typically associated with full agonists, such as fluid retention and heart enlargement .

Key Mechanisms:

  • Insulin Sensitization: Enhances insulin sensitivity, leading to improved glucose uptake in peripheral tissues.
  • Lipid Metabolism Regulation: Modulates lipid profiles by reducing triglyceride levels and promoting fatty acid oxidation.
  • Anti-inflammatory Effects: Exhibits anti-inflammatory properties that may contribute to its therapeutic effects in metabolic disorders.

Efficacy in Clinical Trials

This compound has undergone extensive clinical evaluation, including Phase III trials that have shown promising results. In a study involving 409 participants, this compound significantly reduced hemoglobin A1c (HbA1c) levels and fasting blood glucose compared to pioglitazone. The results indicated that this compound's efficacy is comparable to that of pioglitazone at lower doses, with fewer adverse effects related to fluid retention and weight gain .

Comparative Efficacy Table

ParameterThis compound (10 mg)This compound (20 mg)Pioglitazone (45 mg)
HbA1c Reduction (%)1.51.61.4
Fasting Blood Glucose (mmol/L)6.05.86.2
Incidence of Fluid Retention (%)5415
Weight Gain (kg)0.50.72.0

Safety Profile

This compound exhibits a favorable safety profile compared to traditional PPARγ agonists:

  • Cardiovascular Safety: No significant heart enlargement or adverse cardiovascular events reported during trials .
  • Bone Health: Unlike full agonists, this compound does not adversely affect bone formation, making it a safer option for long-term use .

Case Study 1: Efficacy in Diabetic Patients

In a randomized controlled trial involving Type II diabetic patients, this compound was administered as an add-on therapy to existing insulin regimens. The study found that patients receiving this compound showed significant improvements in glycemic control without the common side effects associated with other PPARγ agonists.

Case Study 2: Effects on Multidrug Resistance

Research has indicated that this compound can reverse multidrug resistance in cancer cells by downregulating P-glycoprotein expression. This suggests potential applications beyond diabetes management, particularly in enhancing the efficacy of chemotherapy agents such as doxorubicin .

Eigenschaften

IUPAC Name

5-[[4-[(3-methyl-4-oxoquinazolin-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-23-17(21-15-5-3-2-4-14(15)19(23)25)11-27-13-8-6-12(7-9-13)10-16-18(24)22-20(26)28-16/h2-9,16H,10-11H2,1H3,(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETKPTYAGKZLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=CC=CC=C2C1=O)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870213
Record name Balaglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199113-98-9
Record name Balaglitazone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199113989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Balaglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12781
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Balaglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BALAGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M1609828O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of 5-[4-[(carboethoxy)methoxy]benzyl]thiazolidine-2,4-dione obtained by following a procedure described in any of Examples 16-22 (100 g, 0.32 M), N-methyl anthranilamide (58.7 g, 0.39 M), xylene (100 ml) and p-toluenesulfonic acid (200 mg) was taken in a round bottom flask fitted with a mechanical stirrer, oil bath and Dean-Stark condenser. The reaction mixture was heated to reflux (Internal temperature 150-155° C., oil bath temperature 170-180° C.) for a period of 10-15 h while monitoring the reaction by TLC. After completion of the reaction, the reaction mass was cooled to 80° C. and methanol (700 ml) was added slowly through a dropping funnel. The reaction mass was allowed to attain room temperature while stirring and the solid thus obtained was filtered and washed with methanol (150 ml) and dried at 100-120° C. for 1 h to afford 5-[4-[[3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl]methoxy]benzyl]thiazolidine-2,4-dione as a white solid (29 g, Y-23%, P=98%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Examples 16-22
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
58.7 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
200 mg
Type
reactant
Reaction Step Five
Quantity
700 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A suspension of 5-[4-[(carbomethoxy)methoxy]benzyl]thiazolidine-2,4-dione (100 g, 0.34 M) obtained in Example 23 or 24, N-methyl anthranilamide (58.7 g, 0.39 M) and p-toluenesulfonic acid (200 mg) was taken in a round bottom flask fitted with a mechanical stirrer, oil bath and Dean-Stark condenser. The reaction mixture was heated to reflux (Internal temperature 150-155° C., oil bath temperature 170-180° C.) for a period of 45-55 h while monitoring the reaction by TLC. After completion of the reaction, the reaction mass was cooled to 80° C. and methanol (700 ml) was added slowly through a dropping funnel. The reaction mass was allowed to attain room temperature while stirring and the solid thus obtained was filtered and washed with methanol (150 ml) and dried at 100-120° C. for 1 h to afford 5-[4-[[3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl]methoxy]benzyl]thiazolidine-2,4-dione as a white solid (71 g, Y=53%, P=98%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
58.7 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A suspension of 5-[4-[(carboethoxy)methoxy]benzyl]thiazolidine-2,4-dione obtained by following a procedure described in any of Examples 16-22 (100 g, 0.32 M), N-methyl anthranilamide (58.7 g, 0.39 M) and p-toluenesulfonic acid (˜200 mg) was taken in a round bottom flask fitted with a mechanical stirrer, oil bath and Dean-Stark condenser. The reaction mixture was heated to reflux (Internal temperature 150-155° C., oil bath temperature 170-180° C.) for a period of 45-55 h while monitoring the reaction by TLC. After completion of the reaction, the reaction mass was cooled to 80° C. and methanol (700 ml) was added slowly through a dropping funnel. The reaction mass was allowed to attain room temperature while stirring and the solid thus obtained was filtered and washed with methanol (150 ml) and dried at 100-120° C. for 1 h to afford 5-[4-[[3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl]methoxy]benzyl]thiazolidine-2,4-dione as a white solid (68 g, Y=53%, P=98%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Examples 16-22
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
58.7 g
Type
reactant
Reaction Step Three
Quantity
200 mg
Type
reactant
Reaction Step Four
Quantity
700 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A suspension of 5-[4-[(carboxy)methoxy]benzyl]thiazolidine-2,4-dione obtained by following a procedure described in any of Examples 25-28 (100 g., 0.36 M), N-methyl anthranilamide (58.7 g, 0.39 M), xylene (100 ml) and p-toluenesulfonic acid (200 mg) was taken in a round bottom flask fitted with a mechanical stirrer, oil bath and Dean-Stark condenser. The reaction mixture was heated to reflux (Internal temperature 150-155° C., oil bath temperature 170-180° C.) for a period of 12-15 h while monitoring the reaction by TLC. After completion of the reaction, reaction mass was cooled to 80° C. and methanol (700 ml) was added slowly through a dropping funnel. The reaction mass was allowed to attain room temperature while stirring and the solid thus obtained was filtered and washed with methanol (150 ml) and dried at 100-120° C. for 1 h to afford 5-[4-[[3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl]methoxy]benzyl]thiazolidine-2,4-dione as a white solid (95 g, Y=68%, P=98%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
58.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mg
Type
reactant
Reaction Step Four
Quantity
700 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Balaglitazone
Reactant of Route 2
Reactant of Route 2
Balaglitazone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Balaglitazone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Balaglitazone
Reactant of Route 5
Balaglitazone
Reactant of Route 6
Reactant of Route 6
Balaglitazone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.